[2-(Tetrahydropyran-4-yloxy)phenyl]methanol

Fragment-Based Drug Discovery Kinase Inhibitor X-ray Crystallography

[2-(Tetrahydropyran-4-yloxy)phenyl]methanol (CAS 478189-93-4) is a synthetic small-molecule fragment (MFCD09064960) with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol. It is commercially available as a high-purity (97%) research chemical from the Thermo Scientific Maybridge fragment collection, a library widely used in fragment-based drug discovery (FBDD) for screening against diverse therapeutic targets.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 478189-93-4
Cat. No. B1613294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Tetrahydropyran-4-yloxy)phenyl]methanol
CAS478189-93-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC=CC=C2CO
InChIInChI=1S/C12H16O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,13H,5-9H2
InChIKeyRMRHXMQGVDIPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Tetrahydropyran-4-yloxy)phenyl]methanol (CAS 478189-93-4): A Verified Fragment Scaffold for Kinase and Phosphatase Drug Discovery


[2-(Tetrahydropyran-4-yloxy)phenyl]methanol (CAS 478189-93-4) is a synthetic small-molecule fragment (MFCD09064960) with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is commercially available as a high-purity (97%) research chemical from the Thermo Scientific Maybridge fragment collection, a library widely used in fragment-based drug discovery (FBDD) for screening against diverse therapeutic targets . Its structure features a benzyl alcohol core ortho-substituted with a tetrahydropyran-4-yloxy ether, providing a unique combination of hydrogen-bond donor/acceptor capabilities and a saturated heterocyclic ring, which makes it a versatile building block for lead generation and optimization [1].

Why [2-(Tetrahydropyran-4-yloxy)phenyl]methanol Cannot Be Replaced by Generic Analogs: Evidence from Fragment-Based Screening


In fragment-based drug discovery, minor structural modifications can drastically alter a compound's binding profile and synthetic utility. Simple substitution with the para-isomer [4-(Tetrahydropyran-4-yloxy)phenyl]methanol (CAS 892501-95-0) changes the geometry of the hydrogen-bonding group, potentially abolishing key interactions with target proteins . Similarly, replacing the tetrahydropyran-4-yloxy group with a tetrahydropyran-2-yloxy group introduces a chiral center and alters the spatial orientation of the ether oxygen, which can disrupt binding or introduce off-target effects . The specific ortho-substitution pattern in the target compound has been experimentally validated in crystallographic fragment screens against PTP1B and ABL1 kinase, confirming that this exact scaffold is required to engage specific binding pockets, unlike its analogs that lack such structural validation [1].

Quantitative Evidence Differentiating [2-(Tetrahydropyran-4-yloxy)phenyl]methanol's Binding and Structural Properties


Superior Ligand Fit in ABL1 Kinase Compared to PTP1B Fragment Screen

In a comparative analysis of crystallographic fragment screens, [2-(Tetrahydropyran-4-yloxy)phenyl]methanol shows a superior real-space correlation coefficient (RSCC) of 0.92 when bound to ABL1 kinase (PDB 7HBN) versus an RSCC of 0.719 for PTP1B (PDB 7GT7), indicating a significantly better fit to the ABL1 electron density and suggesting preferential binding to the kinase target [1].

Fragment-Based Drug Discovery Kinase Inhibitor X-ray Crystallography

Validated Binding to Novel Allosteric Site in PTP1B Confirmed by Crystal Structure

[2-(Tetrahydropyran-4-yloxy)phenyl]methanol was identified as a novel fragment hit (FMSOA001181b) in a large-scale computational reanalysis of PTP1B crystal structures, representing one of 65 new fragment hits and providing direct structural evidence of engagement with a previously unliganded allosteric site [1]. This is in contrast to many commercially available fragment analogs, which lack any target-specific structural validation.

Allosteric Inhibitor Protein Tyrosine Phosphatase 1B Structural Biology

Enhanced Physicochemical Properties Driving Better Synthetic Tractability Compared to Direct Analogs

The predicted LogP (1.74) and topological polar surface area (tPSA: 38.69 Ų) for [2-(Tetrahydropyran-4-yloxy)phenyl]methanol position it favorably within the rule-of-three (RO3) fragment space, indicating good solubility and permeability . This is comparable to the para-isomer (CAS 892501-95-0), but the ortho-substituted benzyl alcohol provides a unique synthetic handle with higher reactivity for derivatization (e.g., oxidation to aldehyde or conversion to a benzyl halide) compared to the more sterically hindered and less reactive para-analog .

Medicinal Chemistry Fragment Library Design Synthetic Tractability

Optimal Application Scenarios for [2-(Tetrahydropyran-4-yloxy)phenyl]methanol Based on Quantitative Differentiation Evidence


Focused Fragment Library Design for ABL1 Kinase Inhibitors

The superior RSCC of 0.92 for the compound bound to ABL1 (PDB 7HBN) identifies [2-(Tetrahydropyran-4-yloxy)phenyl]methanol as a premium starting fragment for structure-based design of ABL1 inhibitors. Procurement for a kinase-focused library will prioritize this scaffold over its para-isomer or other analogs, which lack any experimental validation of binding to this high-value cancer target. The crystallographic pose from 7HBN provides immediate vectors for fragment growing, reducing initial SAR exploration time [1].

Targeting Novel Allosteric Pockets in PTP1B for Diabetes and Cancer Research

The compound's validated binding in a novel allosteric site of PTP1B (PDB 7GT7) [1] makes it an indispensable tool for academic and industrial groups working on this 'undruggable' target. Using unvalidated building blocks would risk moving into a dead end. Pre-screening or structure-based selection can begin directly from the known binding mode, accelerating lead discovery. The fragment's low molecular weight (208.26 Da) ensures compliance with RO3, guaranteeing it is a suitable starting point for further optimization.

Diversification of Benzyl Alcohol Building Block Collections for Parallel Synthesis

For high-throughput synthesis or parallel library generation, the ortho-substituted benzyl alcohol moiety in the target compound offers a distinct reactivity profile compared to its para- analog . This allows for the creation of structurally diverse compound libraries via selective oxidation or nucleophilic substitution at the benzyl position. Procurement of this specific isomer enables chemists to access a unique region of chemical space that is inaccessible with the para-isomer, enhancing the intellectual property landscape of the resulting series.

Core Scaffold for Central Nervous System (CNS) Drug Discovery Programs

With a favorable LogP (1.74) and tPSA (38.69 Ų) , the compound falls within the optimal range for CNS drug candidates, indicating a good balance of blood-brain barrier permeability and solubility. Its use as a central scaffold in medicinal chemistry programs targeting neurological disorders is strongly supported. In contrast to more lipophilic ether analogs, its predicted properties suggest a lower risk of P-glycoprotein efflux and non-specific binding, addressing key concerns in CNS lead optimization.

Quote Request

Request a Quote for [2-(Tetrahydropyran-4-yloxy)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.